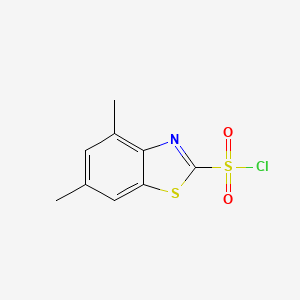

4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride” is a colorless to pale yellow solid . It has strong chlorinating properties and is often used as a sulfonylating reagent in organic compounds .

Synthesis Analysis

The synthesis of benzothiazole compounds, including “this compound”, has been a topic of interest in recent years . The synthesis process often involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular formula of “this compound” is C7H4ClNO2S2 . Its average mass is 233.695 Da and its mono-isotopic mass is 232.937195 Da .Chemical Reactions Analysis

“this compound” has strong chlorinating properties and can react with water to produce sulfuric acid and toxic hydrogen chloride gas . It is often used as a sulfonylating reagent in organic compounds .Physical and Chemical Properties Analysis

“this compound” is a colorless to pale yellow solid . It has a strong chlorinating property . The compound has an average mass of 233.695 Da and a mono-isotopic mass of 232.937195 Da .Wissenschaftliche Forschungsanwendungen

Fluorescent and Colorimetric Sensors

4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride derivatives have been explored as part of the synthesis of novel 2,1,3-benzothiadiazole derivatives, which are utilized as selective fluorescent and colorimetric sensors for fluoride ion detection. These derivatives have shown high sensitivity and selectivity for fluoride ions by inhibiting the excited state intramolecular proton transfer processes. The sensing mechanism involves hydrogen bonding and deprotonation interactions at varying fluoride ion concentrations, enabling direct visual observation of fluoride ions among a range of anions tested (Wu et al., 2016).

Organic Photovoltaics and Morphology Control

In the field of organic photovoltaics, this compound derivatives play a role in morphology control within polycarbazole-based bulk heterojunction solar cells. Incremental increases in solvents like dimethyl sulfoxide in ortho-dichlorobenzene solutions of specific polymers have been shown to improve the domain structure and hole mobility in the active layer, leading to enhanced photovoltaic performance with power conversion efficiency improvements (Chu et al., 2011).

Aerobic Oxidative Desulfurization

The compound has been implicated in the aerobic oxidative desulfurization processes, where sulfur-containing compounds like benzothiophene and dibenzothiophene are oxidized to their corresponding sulfones using specific catalysts under mild conditions. This process highlights its potential utility in the purification and treatment of fossil fuels by removing refractory sulfur compounds without the need for sacrificial agents, thus contributing to cleaner fuel technologies (Lu et al., 2010).

Synthetic Chemistry and Ligand Design

In synthetic chemistry, benzothiazole-based cycloplatinated chromophores have been developed using this compound derivatives. These complexes exhibit unique optical properties and potential biological applications, including cytotoxic activities against human cancer cell lines. The studies reveal the compound's versatility in facilitating the design of new materials with specific optical behaviors and biological functionalities (Lalinde et al., 2018).

Wirkmechanismus

While the exact mechanism of action of “4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride” is not specified in the search results, benzothiazoles have been found to have a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and inhibitors of several enzymes .

Safety and Hazards

This compound is irritating and corrosive. It can cause irritation and damage when it comes into contact with skin and eyes . It should be handled with appropriate personal protective measures, such as gloves, goggles, and protective clothing . It should also be kept away from flammable substances and reducing agents to prevent violent reactions and fires .

Zukünftige Richtungen

Benzothiazoles, including “4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride”, have demonstrated a great variety of biological activities, making these compounds very interesting in medicinal chemistry . Future research may focus on the design and synthesis of this interesting group of compounds with the aim of repurposing these compounds .

Eigenschaften

IUPAC Name |

4,6-dimethyl-1,3-benzothiazole-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S2/c1-5-3-6(2)8-7(4-5)14-9(11-8)15(10,12)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADCLQICUIMHDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate](/img/structure/B2890959.png)

![3-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2890976.png)

![2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890977.png)